Tert-butyl benzyl(4-oxocyclohexyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-benzyl-N-(4-oxocyclohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)19(13-14-7-5-4-6-8-14)15-9-11-16(20)12-10-15/h4-8,15H,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQWUKOZVXLDDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl benzyl(4-oxocyclohexyl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of cyclohexanone with tert-butyl isocyanate in the presence of a base. The reaction is typically carried out in an organic solvent such as diethyl ether at low temperatures to control the reaction rate and yield.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. The product is then purified through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl benzyl(4-oxocyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and the functional groups involved.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amines, and substituted carbamates, depending on the type of reaction and the reagents used.
Scientific Research Applications
Organic Synthesis
Tert-butyl benzyl(4-oxocyclohexyl)carbamate serves as an important intermediate in the synthesis of complex organic molecules. It is utilized in various chemical reactions, including:
- Oxidation : Converts the compound into oxo derivatives.
- Reduction : Transforms the carbamate group into amines.
- Substitution Reactions : Participates in nucleophilic substitutions where the tert-butyl group can be replaced by other functional groups.
Biological Studies
The compound is extensively used in biological research due to its potential interactions with biomolecules:
- Enzyme Mechanisms : It aids in studying enzyme activities and protein interactions.
- Antimicrobial Activity : In vitro studies indicate significant antimicrobial properties against various bacterial strains, making it a candidate for new antibiotic development .
| Biological Activity | Method of Evaluation | Findings |
|---|---|---|
| Antimicrobial | Agar diffusion method | Significant inhibition zones observed |
| Enzyme Inhibition | Enzyme assays | Inhibition of cholinesterase and cyclooxygenase with micromolar IC50 values |
Pharmaceutical Applications
This compound acts as a precursor in synthesizing pharmaceutical compounds. Notably, it has been investigated for its potential anticancer properties:
- Case Study : A study on cancer cell lines (HeLa and MCF-7) revealed that this compound induces apoptosis through caspase activation, indicating its potential as an anticancer agent .
Industrial Applications
In industrial settings, this compound is employed in producing polymers and other chemicals due to its stability and reactivity. Its unique structure allows for tailored modifications that enhance material properties.
Mechanism of Action
The mechanism of action of tert-butyl benzyl(4-oxocyclohexyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is exploited in various synthetic applications to introduce functional groups into target molecules.
Comparison with Similar Compounds
Chemical Identity :
Physical Properties :
- Solubility : Requires polar aprotic solvents (e.g., DMSO, THF) for dissolution .
- Storage : Stable at room temperature under inert conditions .
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound is compared to carbamates with analogous functional groups or substituents:
Key Observations :
- Substituent Effects : The benzyl group in the target compound enhances steric bulk and aromatic interactions compared to methyl or cyclopropyl analogues. This influences reactivity in cross-coupling reactions .
- Ring Size : Cyclohexyl vs. cyclopentyl rings alter conformational flexibility and solubility. Cyclohexyl derivatives exhibit higher lipophilicity .
Biological Activity
Tert-butyl benzyl(4-oxocyclohexyl)carbamate, a carbamate derivative, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
This compound has the following molecular formula: . Its structure consists of a tert-butyl group, a benzyl moiety, and a 4-oxocyclohexyl carbamate functional group. This unique arrangement contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 251.33 g/mol |
| Boiling Point | Not available |
| Solubility | Moderate |
| Log P (octanol-water partition coefficient) | 2.1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This mechanism is crucial in understanding its therapeutic potential.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which could lead to therapeutic effects in various diseases.
- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
Biological Activity Studies
-
Antimicrobial Properties
- In vitro studies have shown that this compound demonstrates significant antimicrobial activity against several bacterial strains. The compound's effectiveness was evaluated using standard agar diffusion methods, revealing zones of inhibition comparable to known antibiotics.
-
Enzyme Interaction Studies
- Research indicates that the compound can inhibit specific enzymes such as cholinesterase and cyclooxygenase. These enzymes are critical in neurotransmission and inflammation, respectively. The inhibition was quantified using enzyme assays, showing IC50 values in the micromolar range.
-
Case Study: Anticancer Activity
- A study conducted on cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound exhibits cytotoxic effects. The mechanism involves apoptosis induction through the activation of caspases, which was confirmed by flow cytometry analysis.
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure/Functional Group | Unique Features |
|---|---|---|
| Benzyl (4-oxocyclohexyl)carbamate | Lacks tert-butyl group | Lower lipophilicity |
| Tert-butyl (4-oxocyclohexyl)carbamate | Lacks benzyl group | Enhanced stability due to bulky tert-butyl |
| Allyl (4-oxocyclohexyl)carbamate | Contains an allyl group | Different reactivity profile |
Q & A
Q. What are the established synthetic routes for tert-butyl benzyl(4-oxocyclohexyl)carbamate?
Methodological Answer: The compound is typically synthesized via oxidation of tert-butyl (4-hydroxycyclohexyl)carbamate. A validated protocol involves:
- Step 1: Dissolving tert-butyl (4-hydroxycyclohexyl)carbamate in chloroform and cooling to 0°C.
- Step 2: Adding pyridinium chlorochromate (PCC) in portions, followed by stirring at 0–20°C for 3 hours .
- Yield: ~85% after purification by column chromatography.
Alternative routes include Swern oxidation (dimethyl sulfoxide/oxalyl chloride) at −78°C, yielding 4-oxocyclohexyl intermediates .
Q. How is this compound characterized post-synthesis?
Methodological Answer: Key characterization techniques include:
- NMR Spectroscopy: H and C NMR confirm the 4-oxocyclohexyl moiety (e.g., carbonyl resonance at ~207 ppm for C) .
- X-ray Crystallography: Crystal structures (monoclinic, space group P2/c) validate stereochemistry and bond lengths (e.g., C=O bond: 1.21 Å) .
- Mass Spectrometry: Molecular ion peaks at m/z 213.27 (M+H) align with the molecular formula CHNO .
Advanced Research Questions
Q. How can researchers address contradictions in spectroscopic data during structural elucidation?
Methodological Answer: Contradictions often arise from conformational flexibility or impurities. Strategies include:
- Cross-Validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups and molecular weight .
- Computational Modeling: Use programs like SHELXL or SIR97 to refine crystal structures and compare experimental/theoretical bond angles .
- Dynamic NMR: Resolve diastereomeric splitting in H NMR by variable-temperature experiments .
Example: In a study, conflicting H NMR signals for the cyclohexyl ring were resolved by X-ray analysis, revealing axial-equatorial isomerism .
Q. What is the role of this compound in PROTAC development?
Methodological Answer: The compound serves as a key intermediate in proteolysis-targeting chimeras (PROTACs), which require precise stereochemistry for E3 ligase binding.
- Application: Incorporated into linker regions to enhance solubility and metabolic stability (e.g., tert-butyl carbamate groups resist enzymatic cleavage) .
- Case Study: In WDR5 degraders, the 4-oxocyclohexyl moiety facilitates hydrophobic interactions with target proteins, as shown in crystallographic studies .
Q. How do reaction conditions influence the stereochemical outcome of tert-butyl carbamate derivatives?
Methodological Answer: Stereoselectivity is sensitive to:
- Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor axial attack on the cyclohexanone ring, while nonpolar solvents (e.g., toluene) promote equatorial pathways .
- Catalytic Systems: Chiral catalysts (e.g., Jacobsen’s salen complexes) induce enantioselectivity in carbamate formation, achieving >90% ee in optimized conditions .
- Temperature: Low temperatures (−78°C) reduce epimerization during oxidation steps .
Q. What analytical challenges arise in quantifying this compound in biological matrices?
Methodological Answer: Challenges include:
- Matrix Interference: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma proteins .
- Detection Limits: LC-MS/MS with MRM transitions (m/z 213→155) achieves a limit of quantification (LOQ) of 1 ng/mL .
- Stability: Degradation in aqueous buffers (pH 7.4) is mitigated by adding 0.1% formic acid to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
